2-(o-Tolyl)pyrimidine
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Overview
Description
2-(o-Tolyl)pyrimidine is a heterocyclic aromatic organic compound. It consists of a pyrimidine ring substituted with a 2-methylphenyl group at the second position. Pyrimidines are a class of nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine, 2-(2-methylphenyl)- can be achieved through various methods. One common approach involves the reaction of 2-aminopyrimidine with 2-methylbenzaldehyde under acidic conditions to form the desired compound. Another method includes the cyclization of appropriate precursors such as 2-methylphenyl isocyanate with formamidine acetate .
Industrial Production Methods
Industrial production of pyrimidine derivatives often involves large-scale reactions using optimized conditions to maximize yield and purity. The specific methods for industrial production of pyrimidine, 2-(2-methylphenyl)- may vary, but typically involve similar synthetic routes as those used in laboratory settings, with adjustments for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(o-Tolyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine carboxylic acids, while reduction can produce pyrimidine alcohols .
Scientific Research Applications
2-(o-Tolyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of pyrimidine, 2-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interfering with DNA and RNA synthesis. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: A precursor in the synthesis of pyrimidine, 2-(2-methylphenyl)-.
2-Methylphenyl isocyanate: Another precursor used in synthetic routes.
Pyrimidine derivatives: Compounds with similar structures and properties, such as 2,4-diaminopyrimidine and 2,6-dimethylpyrimidine.
Uniqueness
2-(o-Tolyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 2-methylphenyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(2-methylphenyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-9-5-2-3-6-10(9)11-12-7-4-8-13-11/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLWGNCKPUJSMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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